molecular formula C13H11FN2O B8508833 N1-phenyl-4-fluoroanthranilamide

N1-phenyl-4-fluoroanthranilamide

Cat. No.: B8508833
M. Wt: 230.24 g/mol
InChI Key: LOSPLZKWZJUBFP-UHFFFAOYSA-N
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Description

N1-Phenyl-4-fluoroanthranilamide is an anthranilamide derivative characterized by a phenyl group substituted at the N1 position and a fluorine atom at the C4 position of the anthranilic acid backbone (2-aminobenzoic acid). Anthranilamides are structurally derived from anthranilic acid, where the amino group is modified to form amide bonds, often leading to bioactive molecules with diverse pharmacological properties. The fluorine substituent at C4 likely enhances metabolic stability and influences electronic properties, while the N1-phenyl group may modulate steric and binding interactions with biological targets.

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

2-amino-4-fluoro-N-phenylbenzamide

InChI

InChI=1S/C13H11FN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)

InChI Key

LOSPLZKWZJUBFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Phenethyl Anthranilamide (Scheme 6, )

  • Substituents : Features a phenethyl group (C6H5-CH2-CH2-) at the N1 position instead of phenyl.
  • Synthesis : Prepared via a multi-step route involving coupling reactions (e.g., EDC/HOBT-mediated amidation) .

3-Chloro-N-phenyl-phthalimide ()

  • Substituents : Chlorine at C3 and phenyl at N1 in a phthalimide scaffold (cyclic imide).
  • Application: Used as a monomer for polyimide synthesis, emphasizing its role in materials science rather than pharmacology.
  • Key Difference : The phthalimide core differs from the anthranilamide structure, but the halogen (Cl vs. F) and phenyl substitutions highlight how electronic effects influence reactivity and purity in synthetic routes .

Acryloylfentanyl ()

  • Structure : An acrylamide derivative with a piperidine-phenethyl backbone, structurally distinct from anthranilamides.
  • Application : A potent opioid analgesic, underscoring the pharmacological diversity of amide derivatives.
  • Key Difference : While both compounds contain aromatic amide motifs, N1-phenyl-4-fluoroanthranilamide lacks the piperidine moiety critical for opioid receptor binding .

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol)* Key Application Synthesis Highlights
This compound Anthranilamide N1-phenyl, C4-F 228 (calculated) Potential antiviral agent Likely involves amidation
Phenethyl anthranilamide Anthranilamide N1-phenethyl 254 (calculated) Alphavirus inhibition EDC/HOBT-mediated coupling
3-Chloro-N-phenyl-phthalimide Phthalimide C3-Cl, N1-phenyl 257.67 Polyimide monomer High-purity synthesis
Acryloylfentanyl Piperidine-acrylamide N-phenethyl, acrylamide 334.44 Opioid analgesic Salt formation with acids

*Calculated based on structural formula where direct data is unavailable.

Research Findings and Implications

  • Antiviral Activity : Anthranilamide derivatives, such as those in , exhibit structure-activity relationships (SAR) where substituents like phenethyl enhance antiviral potency. The fluorine in this compound may further optimize pharmacokinetic profiles .
  • Halogen Effects : The chloro substituent in 3-chloro-N-phenyl-phthalimide underscores the role of halogens in stabilizing intermediates during polymer synthesis, a principle that may extend to fluorinated anthranilamides in drug design .
  • Amide Diversity : Despite shared amide functionality, acryloylfentanyl’s opioid activity contrasts with anthranilamides’ antiviral roles, illustrating how scaffold variations dictate therapeutic targets .

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